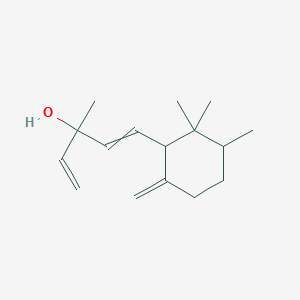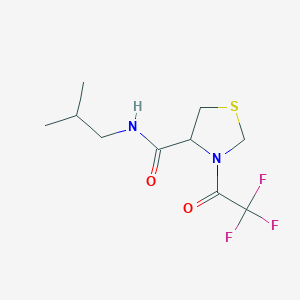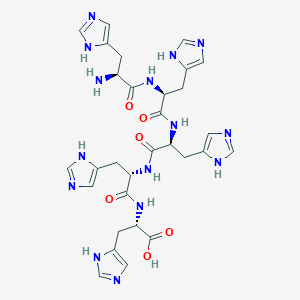
L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine is a pentapeptide composed of five histidine residues. Histidine is an essential amino acid that plays a crucial role in various biological processes. It contains an α-amino group, a carboxylic acid group, and an imidazole side chain, classifying it as a positively charged amino acid at physiological pH
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino group of the histidine residue is activated using reagents like HBTU or DIC and coupled to the carboxyl group of the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole side chain of histidine can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can target the imidazole ring, altering its electronic properties.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Imidazolone derivatives.
Reduction: Reduced imidazole rings.
Substitution: Alkylated or acylated histidine derivatives.
Applications De Recherche Scientifique
L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide interactions and stability.
Biology: Investigated for its role in enzyme catalysis and protein-protein interactions.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biosensors and as a component in cosmetic formulations.
Mécanisme D'action
The mechanism of action of L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine involves its interaction with molecular targets through the imidazole side chains of histidine residues. These interactions can include:
Metal Coordination: The imidazole rings can coordinate with metal ions, playing a role in metalloprotein function.
Proton Shuttling: Histidine residues can act as proton shuttles in enzymatic reactions, facilitating proton transfer.
Catalytic Activity: The imidazole side chains can participate in catalytic triads, enhancing enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: The monomeric form of the amino acid.
Carnosine: A dipeptide composed of histidine and β-alanine.
Anserine: A dipeptide similar to carnosine but with a methylated histidine residue.
Uniqueness
L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine is unique due to its repetitive histidine sequence, which enhances its ability to coordinate with metal ions and participate in proton transfer reactions. This makes it particularly useful in studying metalloproteins and enzyme mechanisms .
Propriétés
Numéro CAS |
64134-29-8 |
|---|---|
Formule moléculaire |
C30H37N15O6 |
Poids moléculaire |
703.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C30H37N15O6/c31-21(1-16-6-32-11-37-16)26(46)42-22(2-17-7-33-12-38-17)27(47)43-23(3-18-8-34-13-39-18)28(48)44-24(4-19-9-35-14-40-19)29(49)45-25(30(50)51)5-20-10-36-15-41-20/h6-15,21-25H,1-5,31H2,(H,32,37)(H,33,38)(H,34,39)(H,35,40)(H,36,41)(H,42,46)(H,43,47)(H,44,48)(H,45,49)(H,50,51)/t21-,22-,23-,24-,25-/m0/s1 |
Clé InChI |
IGXNPQWXIRIGBF-KEOOTSPTSA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)O)N |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC5=CN=CN5)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


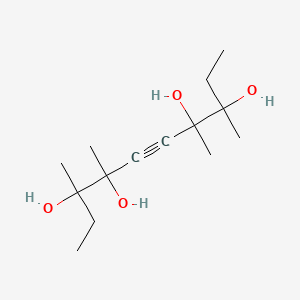
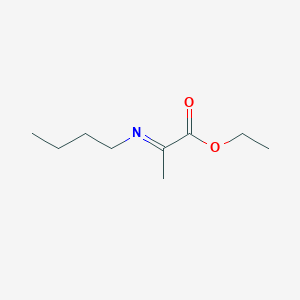
![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)
![Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-](/img/structure/B14487985.png)
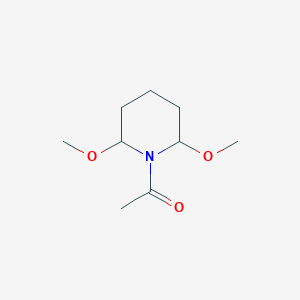
![Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate](/img/structure/B14487988.png)
![6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14487993.png)
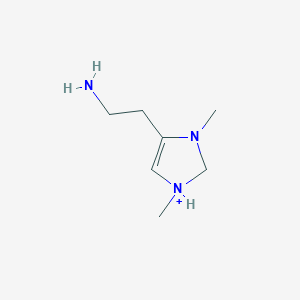
![2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole](/img/structure/B14488006.png)
![2,2'-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14488009.png)
